molecular formula C12H13NO3S B14122609 naphthalen-1-yl N,N-dimethylsulfamate

naphthalen-1-yl N,N-dimethylsulfamate

Katalognummer: B14122609
Molekulargewicht: 251.30 g/mol
InChI-Schlüssel: YHULCFSYNZGDDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naphthalen-1-yl N,N-dimethylsulfamate is an organic compound that belongs to the class of sulfamates. Sulfamates are derivatives of sulfamic acid and are known for their diverse applications in organic synthesis and medicinal chemistry. The compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a dimethylsulfamate group. This unique structure imparts specific chemical properties and reactivity to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of naphthalen-1-yl N,N-dimethylsulfamate typically involves the reaction of naphthalen-1-ol with dimethylsulfamoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfamoyl chloride. The general reaction scheme is as follows:

Naphthalen-1-ol+Dimethylsulfamoyl chlorideNaphthalen-1-yl N,N-dimethylsulfamate+HCl\text{Naphthalen-1-ol} + \text{Dimethylsulfamoyl chloride} \rightarrow \text{this compound} + \text{HCl} Naphthalen-1-ol+Dimethylsulfamoyl chloride→Naphthalen-1-yl N,N-dimethylsulfamate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

Naphthalen-1-yl N,N-dimethylsulfamate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfamate group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Coupling Reactions: Palladium or nickel catalysts are employed, along with bases like potassium carbonate.

Major Products

    Substitution Reactions: Products include substituted naphthalenes with various functional groups.

    Oxidation Reactions: Major products are naphthoquinones.

    Coupling Reactions: Biaryl compounds are the primary products.

Wissenschaftliche Forschungsanwendungen

Naphthalen-1-yl N,N-dimethylsulfamate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of naphthalen-1-yl N,N-dimethylsulfamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, while the sulfamate group can form hydrogen bonds with amino acid residues. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-1-yl phenazine-1-carboxamide: Another naphthalene derivative with fungicidal properties.

    Naphthalen-1-yl-selenyl acetic acid: A selenium-containing compound with potential biological activities.

Uniqueness

Naphthalen-1-yl N,N-dimethylsulfamate is unique due to its specific combination of a naphthalene ring and a dimethylsulfamate group. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties set it apart from other similar compounds.

Eigenschaften

Molekularformel

C12H13NO3S

Molekulargewicht

251.30 g/mol

IUPAC-Name

naphthalen-1-yl N,N-dimethylsulfamate

InChI

InChI=1S/C12H13NO3S/c1-13(2)17(14,15)16-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3

InChI-Schlüssel

YHULCFSYNZGDDQ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)OC1=CC=CC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.